molecular formula C10H11ClO B1407760 (2-Chloro-4-cyclopropylphenyl)methanol CAS No. 1613413-63-0

(2-Chloro-4-cyclopropylphenyl)methanol

Cat. No.: B1407760
CAS No.: 1613413-63-0
M. Wt: 182.64 g/mol
InChI Key: IFRLTOGPSLIABA-UHFFFAOYSA-N
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Description

(2-Chloro-4-cyclopropylphenyl)methanol is an organic compound with the molecular formula C10H11ClO It is characterized by a chloro-substituted phenyl ring attached to a cyclopropyl group and a methanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chloro-4-cyclopropylphenyl)methanol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 2-chloro-4-cyclopropylbenzaldehyde.

    Reduction Reaction: The aldehyde group is reduced to a primary alcohol using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under mild conditions.

    Purification: The resulting product is purified using standard techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reduction: Utilizing large-scale reduction processes with efficient catalysts to ensure high yield and purity.

    Continuous Flow Synthesis: Implementing continuous flow synthesis techniques to enhance reaction efficiency and scalability.

    Quality Control: Employing rigorous quality control measures to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2-Chloro-4-cyclopropylphenyl)methanol undergoes various chemical reactions, including:

    Oxidation: The primary alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Further reduction of the compound can lead to the formation of cyclopropyl-substituted hydrocarbons.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Nucleophiles: Sodium methoxide (NaOCH3), potassium tert-butoxide (KOtBu)

Major Products

    Oxidation: 2-Chloro-4-cyclopropylbenzaldehyde, 2-Chloro-4-cyclopropylbenzoic acid

    Reduction: Cyclopropyl-substituted hydrocarbons

    Substitution: Various substituted phenylmethanols

Scientific Research Applications

(2-Chloro-4-cyclopropylphenyl)methanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-Chloro-4-cyclopropylphenyl)methanol involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors, leading to modulation of their activity.

    Pathways Involved: It may influence biochemical pathways related to oxidative stress, inflammation, or cellular signaling.

Comparison with Similar Compounds

Similar Compounds

    (2-Chloro-4-methylphenyl)methanol: Similar structure but with a methyl group instead of a cyclopropyl group.

    (2-Chloro-4-ethylphenyl)methanol: Similar structure but with an ethyl group instead of a cyclopropyl group.

    (2-Chloro-4-isopropylphenyl)methanol: Similar structure but with an isopropyl group instead of a cyclopropyl group.

Uniqueness

(2-Chloro-4-cyclopropylphenyl)methanol is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with other molecules, making it a valuable compound for various applications.

Properties

IUPAC Name

(2-chloro-4-cyclopropylphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO/c11-10-5-8(7-1-2-7)3-4-9(10)6-12/h3-5,7,12H,1-2,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFRLTOGPSLIABA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=C(C=C2)CO)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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